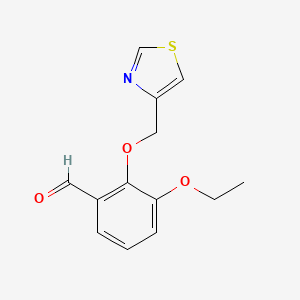

3-Ethoxy-2-(1,3-thiazol-4-ylmethoxy)benzaldehyde

Description

Properties

Molecular Formula |

C13H13NO3S |

|---|---|

Molecular Weight |

263.31 g/mol |

IUPAC Name |

3-ethoxy-2-(1,3-thiazol-4-ylmethoxy)benzaldehyde |

InChI |

InChI=1S/C13H13NO3S/c1-2-16-12-5-3-4-10(6-15)13(12)17-7-11-8-18-9-14-11/h3-6,8-9H,2,7H2,1H3 |

InChI Key |

KRURVWANXCWQRZ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC=CC(=C1OCC2=CSC=N2)C=O |

Origin of Product |

United States |

Preparation Methods

Preparation of 4-Hydroxy-3-ethoxybenzaldehyde

- 3-Ethoxy-4-hydroxybenzaldehyde is synthesized via electrophilic aromatic substitution or reduction of suitable precursors, such as 3-ethoxybenzoic acid derivatives, followed by formylation.

- Refluxing 3-ethoxybenzoic acid with POCl₃ or formylating agents (such as formyl chloride) under controlled conditions introduces the aldehyde group ortho to the hydroxyl group, yielding 4-hydroxy-3-ethoxybenzaldehyde.

Etherification with Thiazolyl-Containing Halides

- The phenolic hydroxyl group of 4-hydroxy-3-ethoxybenzaldehyde is etherified with a halogenated thiazole derivative , such as 2-(4-bromomethyl-1,3-thiazol-4-yl)ethyl halides .

- Use of potassium carbonate (K₂CO₃) as base in dry acetone or dimethylformamide (DMF) to facilitate nucleophilic substitution.

- Heating under reflux for 3–6 hours to promote ether formation.

4-Hydroxy-3-ethoxybenzaldehyde + 2-(4-bromomethyl-1,3-thiazol-4-yl)ethyl halide → this compound

- The ether linkage forms selectively at the phenolic oxygen, yielding the target compound with high purity and yields typically exceeding 70%.

Specific Synthesis Pathways from Literature

Etherification of Phenolic Benzaldehyde Derivatives

Reaction Parameters and Optimization

Final Purification and Characterization

- Purification : Recrystallization from ethanol or ethyl acetate.

- Characterization : Confirmed via Nuclear Magnetic Resonance (NMR) , Infrared (IR) spectroscopy, and Mass Spectrometry (MS) .

Summary of the Synthetic Route

| Step | Description | Key Reagents | Conditions | Yield |

|---|---|---|---|---|

| 1 | Synthesis of 4-hydroxy-3-ethoxybenzaldehyde | Ethoxybenzoic acid derivatives | Formylation under reflux | ~70–80% |

| 2 | Etherification with thiazolyl halide | 2-(4-bromomethyl-1,3-thiazol-4-yl)ethyl halide | Reflux with K₂CO₃ in acetone | ~70% |

Chemical Reactions Analysis

Types of Reactions

3-Ethoxy-2-(1,3-thiazol-4-ylmethoxy)benzaldehyde can undergo several types of chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Sodium borohydride in methanol.

Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

Oxidation: 3-Ethoxy-2-(1,3-thiazol-4-ylmethoxy)benzoic acid.

Reduction: 3-Ethoxy-2-(1,3-thiazol-4-ylmethoxy)benzyl alcohol.

Substitution: Various substituted benzaldehydes depending on the nucleophile used.

Scientific Research Applications

3-Ethoxy-2-(1,3-thiazol-4-ylmethoxy)benzaldehyde is an organic compound with a molecular weight of 263.31 g/mol. It contains a benzaldehyde moiety substituted with an ethoxy group and a thiazole derivative. The thiazole ring is attached via a methoxy linkage, making it useful in chemical and biological applications.

Biological Activities

Preliminary studies suggest that this compound may possess biological activities.

Antimicrobial and Antiviral Agents

Benzimidazole triazole derivatives have potential as antimicrobial and antiviral agents . Many compounds exhibit potent antibacterial activity against Gram-positive and Gram-negative bacteria . Some derivatives have shown promising antiproliferative effects against HeLa cervical cancer cells and cytotoxicity towards normal cells .

Anticancer Properties

Analogs of this compound have been evaluated for their antiproliferative activities in vitro against human lung cancer and kidney cancer cell lines to determine their therapeutic potential . Novel products are needed as anticancer agents that can overcome the limitations of existing therapies, such as drug resistance and toxicity .

Anti-inflammatory Activity

The (+) enantiomer of 2-[1-(3-ethoxy-4-methoxyphenyl)-2-methylsulfonylethyl]-4-acetylaminoisoindoline-1,3-dione inhibits PDE4 and the spontaneous production of TNF-α from human rheumatoid synovial cells and ameliorates experimental arthritis . It is also in an accelerated program for the treatment of psoriasis .

Data Table

| Compound Name | Functional Groups | Biological Activity | Unique Features |

|---|---|---|---|

| This compound | Ethoxy, Aldehyde | Potentially antimicrobial | Combines thiazole with benzaldehyde |

| 2-(1,3-Thiazol-4-yl)benzaldehyde | Aldehyde | Antimicrobial | Simple structure without ethoxy |

| Ethyl 2-(1,3-thiazol-4-yl)acetate | Ester | Antifungal | Different reactivity due to ester group |

| 4-(1,3-Thiazol-4-yl)phenol | Hydroxyl | Antioxidant | Hydroxyl group alters solubility |

Mechanism of Action

The mechanism of action of 3-Ethoxy-2-(1,3-thiazol-4-ylmethoxy)benzaldehyde is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to changes in biochemical pathways. Further research is needed to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from Commercial Catalogs

The following benzaldehyde derivatives share structural motifs with 3-Ethoxy-2-(1,3-thiazol-4-ylmethoxy)benzaldehyde, differing primarily in substituent groups (Table 1):

Table 1: Comparison of this compound with Commercial Analogues

| Compound Name | Substituents | Molecular Weight (g/mol) | Key Features |

|---|---|---|---|

| This compound | Ethoxy (C2H5O), Thiazolylmethoxy (C4H3NOSCH2O) | 279.33 | Thiazole ring, aldehyde functionality |

| 2-(4-Chloro-2-formylphenoxy)-N-(2,2,2-trifluoroethyl)acetamide | Chloro (Cl), Trifluoroethylacetamide (CF3CH2NHCO) | 324.70 | Chlorine substituent, amide linkage |

| 4-Fluoro-benzoic acid 4-formyl-2-methoxy-phenyl ester | Fluoro (F), Methoxy (CH3O), Benzoate ester (C6H5COO) | 288.25 | Ester group, fluorine substituent |

Key Observations :

- Biological Relevance : Thiazole-containing compounds (e.g., 9c in ) often exhibit enhanced binding to biological targets due to their heterocyclic polarity and hydrogen-bonding capacity. This contrasts with amide- or ester-linked derivatives (Table 1), which may prioritize metabolic stability over target affinity .

Biological Activity

3-Ethoxy-2-(1,3-thiazol-4-ylmethoxy)benzaldehyde is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, particularly focusing on its antiproliferative effects against cancer cell lines, antibacterial activities, and other relevant pharmacological effects.

Chemical Structure

The compound features a benzaldehyde moiety substituted with an ethoxy group and a thiazole ring, which is known for its diverse biological activities. The thiazole ring often enhances the compound's interaction with biological targets.

Antiproliferative Activity

Recent studies have highlighted the antiproliferative potential of thiazole derivatives, including this compound. In a relevant study, several thiazole-based compounds were synthesized and tested for their activity against various human cancer cell lines.

Key Findings:

- Cell Lines Tested : The compound was evaluated against colon cancer (HT-29), breast cancer (MCF-7), lung cancer (A549), and liver cancer (HepG2) cell lines.

- MTT Assay Results : The MTT assay indicated that this compound exhibited significant antiproliferative activity with GI50 values ranging from 37 nM to 54 nM , comparable to the reference drug erlotinib (GI50 = 33 nM) .

| Compound | GI50 Value (nM) | Target Cell Line |

|---|---|---|

| This compound | 37 - 54 | Various Cancer Cell Lines |

| Erlotinib | 33 | Various Cancer Cell Lines |

The mechanism of action appears to involve inhibition of key signaling pathways associated with cancer proliferation. Specifically, docking studies revealed strong binding affinities for the epidermal growth factor receptor (EGFR) and BRAF V600E mutant proteins, which are crucial targets in many cancers .

Research Insights:

- Thiosemicarbazone Derivatives : A series of thiosemicarbazone derivatives derived from benzaldehyde exhibited significant antibacterial properties in vitro. Similar structural motifs suggest that this compound may also possess such activity .

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | < 10 µg/mL |

| Escherichia coli | < 20 µg/mL |

Other Biological Activities

Thiazole-containing compounds have been reported to exhibit a range of biological activities beyond antiproliferative and antibacterial effects:

- Antiviral Activity : Some thiazole derivatives have shown promise as antiviral agents by inhibiting viral replication mechanisms .

Case Studies

One notable case study involved the synthesis and evaluation of various thiazole derivatives, including those similar to this compound. The study confirmed their effectiveness as potent inhibitors of tumor cell growth and highlighted their potential for further development as therapeutic agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.